N-(pyridin-3-ylmethyl)aniline
Overview
Description
“N-(pyridin-3-ylmethyl)aniline” is a small molecule that belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .
Synthesis Analysis
The synthesis of “N-(pyridin-3-ylmethyl)aniline” involves an oxidative amidation of 2-methylpyridines/2-methylbenzimidazole with amines using copper acetate and elemental sulfur in DMSO . This method provides the desired products with moderate to good yields .Molecular Structure Analysis
The molecular structure of “N-(pyridin-3-ylmethyl)aniline” consists of a pyridine ring attached to an aniline group via a methylene bridge . The chemical formula is C12H12N2 , and its molecular weight is approximately 184.24 g/mol .Scientific Research Applications
Specific Scientific Field
Summary of the Application
“N-(pyridin-3-ylmethyl)aniline” is used in the design, synthesis, and evaluation of several 2-substituted aniline pyrimidine derivatives as highly potent dual inhibitors of Mer and c-Met kinases for effective tumor treatment .
Methods of Application or Experimental Procedures
The study focuses on the design, synthesis, and evaluation of several 2-substituted aniline pyrimidine derivatives . The binding mode of cabozantinib to Mer and c-Met receptors emphasizes the essential role of heterocyclic N atoms and amide bonds as functional groups for inhibitory activities .
Results or Outcomes
Compound 18c emerged as a standout candidate, demonstrating robust inhibitory activity against Mer and c-Met kinases, with IC 50 values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM, respectively . It displayed good antiproliferative activities on HepG2, MDA-MB-231, and HCT116 cancer cells, along with favorable safety profiles in hERG testing .
Application in Anti-inflammatory Drugs
Specific Scientific Field
Summary of the Application
“N-(pyridin-3-ylmethyl)aniline” is used in the synthesis of pyrimidines, which display a range of pharmacological effects including anti-inflammatory .
Methods of Application or Experimental Procedures
Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Application in Anti-tubercular Drugs
Specific Scientific Field
Summary of the Application
“N-(pyridin-3-ylmethyl)aniline” is used in the synthesis of pyrazinamide derivatives, which are evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Methods of Application or Experimental Procedures
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Results or Outcomes
Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . The most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM .
Application in Kinase Inhibition
Specific Scientific Field
Summary of the Application
“N-(pyridin-3-ylmethyl)aniline” is used in the design of 2-substituted aniline pyrimidine derivatives, which effectively inhibit Mer and c-Met kinase activity .
Methods of Application or Experimental Procedures
The study focuses on the design of compounds that have significant inhibitory potency. The 2-substituted aniline pyrimidine group, when used as the core structure, could effectively inhibit Mer and c-Met kinase activity .
Results or Outcomes
The docking results illustrated that the designed compounds had significant inhibitory potency .
Application in Anti-tubercular Drugs
Specific Scientific Field
Summary of the Application
“N-(pyridin-3-ylmethyl)aniline” is used in the synthesis of pyrazinamide derivatives, which are evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Methods of Application or Experimental Procedures
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Results or Outcomes
Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . The most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM .
Application in Kinase Inhibition
Specific Scientific Field
Summary of the Application
“N-(pyridin-3-ylmethyl)aniline” is used in the design of 2-substituted aniline pyrimidine derivatives, which effectively inhibit Mer and c-Met kinase activity .
Methods of Application or Experimental Procedures
The study focuses on the design of compounds that have significant inhibitory potency. The 2-substituted aniline pyrimidine group, when used as the core structure, could effectively inhibit Mer and c-Met kinase activity .
Results or Outcomes
The docking results illustrated that the designed compounds had significant inhibitory potency .
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-9,14H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXLHKJBRORJJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)aniline | |
CAS RN |
73570-11-3 | |
Record name | N-(Pyridin-3-ylmethyl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073570113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(PYRIDIN-3-YLMETHYL)ANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24B88BKX5U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Citations
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